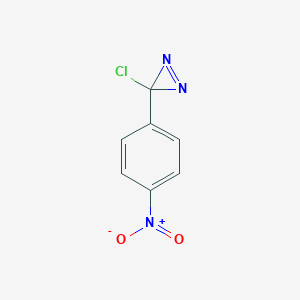
Glycerylstearatecitrate
Descripción general
Descripción
Glycerylstearatecitrate is a compound used in cosmetic formulations. It serves as an emollient , emulsifier , and stabilizer . Structurally, it is related to glyceryl stearate , a common skincare ingredient. The key difference lies in the presence of a citric acid moiety in This compound .
Synthesis Analysis
This compound is synthesized through the esterification of glycerol and stearic acid . Commercially, it can be prepared by high-temperature esterification or transesterification of an appropriate triglyceride with glycerol .
Molecular Structure Analysis
The molecular formula of This compound is C27H48O10 . Its average mass is approximately 532.66 Da . The compound’s structure combines glycerol, stearic acid, and citric acid.
Aplicaciones Científicas De Investigación
Density Modeling for Aqueous Solutions
Glycerylstearatecitrate is related to glycerol, a key component in various scientific and daily applications due to its non-invasive nature and versatility. Aqueous glycerol solutions are widely used in scientific experiments. Accurate modeling of their density is crucial for precise experimental outcomes. An analytical model for calculating the density of aqueous glycerol solutions has been developed, enhancing the accuracy significantly compared to previous models (Volk & Kähler, 2018).
Bioinformatics and Glycomics
Glycomics, the study of glycan molecules, is crucial for understanding cellular processes. This compound, being a glycerol-based compound, contributes to the understanding of glycan structures and their interactions. Bioinformatics tools in glycomics have been developing to analyze these complex structures and interactions, essential for understanding various biological mechanisms (Lieth et al., 2004).
Lipid Self-Assembly and Drug Delivery
This compound, related to glyceryl monostearate (GMS), is significant in drug delivery research. GMS demonstrates self-assembling properties, forming vesicles that can be used for drug delivery. Studies on GMS have revealed insights into its potential for surface modification and targeting specific organs like the liver, indicating similar potential for this compound in drug delivery systems (Marwah et al., 2018).
Glycerol in Biofuel and Chemical Production
As a byproduct of biofuel production, glycerol (related to this compound) offers opportunities for converting into valuable products. This approach leverages glycerol's unique properties for biological conversion, potentially applicable to this compound in similar contexts (Mattam et al., 2013).
Applications in Analytical Chemistry
The determination of glycerol concentration, which shares a structural similarity with this compound, in environmental samples is crucial, especially in the cosmetic industry. Electrochemical sensors based on molecularly imprinted polymers have been developed for accurate and sensitive glycerol detection, which could be adapted for this compound (Motia et al., 2020).
Glycerol Polymers in Biomedical Applications
Glycerol-based polymers, closely related to this compound, have diverse biomedical applications. These polymers have been utilized in drug delivery, tissue repair, and as antibacterial agents. The diverse chemical architecture of these polymers demonstrates the potential for this compound in similar biomedical applications (Zhang & Grinstaff, 2014).
Propiedades
IUPAC Name |
2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMAMDQIBRUNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O11- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)


![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B3264418.png)






![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)